molecular formula C11H22O B053835 (2R)-2-Nonyloxirane CAS No. 123493-71-0

(2R)-2-Nonyloxirane

Cat. No.: B053835
CAS No.: 123493-71-0
M. Wt: 170.29 g/mol
InChI Key: LXVAZSIZYQIZCR-LLVKDONJSA-N
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Description

CCX354 is a small molecule drug that acts as an antagonist of the C-C chemokine receptor type 1 (CCR1). It was developed by ChemoCentryx, Inc. for its potential anti-inflammatory and immunomodulatory properties. The compound has been primarily investigated for its therapeutic potential in treating rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCX354 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a phenylpiperazine skeleton, which is then modified to introduce various functional groups. The final step involves the coupling of these intermediates to form the complete molecule. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of CCX354 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CCX354 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

(2R)-2-Nonyloxirane, a chiral epoxide, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies that illustrate its significance in various fields, particularly in pharmacology and toxicology.

This compound is characterized by its epoxide structure, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including organocatalysis, which has been shown to yield high enantiomeric purity and good yields of the desired product .

Key Chemical Properties:

  • Molecular Formula: C₉H₁₈O
  • Molecular Weight: 142.24 g/mol
  • Appearance: Colorless oil
  • Refractive Index: Specific values vary based on purity and conditions.

Antiviral Properties

Recent studies have indicated that this compound may exhibit antiviral properties. It has been investigated as a potential inhibitor of key metabolic enzymes involved in viral replication. The mechanism involves restoring metabolic flux disrupted by viral infections, thereby limiting viral propagation . In vitro assays have demonstrated its efficacy against specific viral strains, although further research is required to confirm these findings in animal models.

Toxicological Effects

The compound's epoxide nature suggests potential reactivity with biological macromolecules, raising concerns about its toxicity. Studies have shown that exposure to certain concentrations can lead to cytotoxic effects in mammalian cell lines. For example, a concentration-dependent study indicated significant cell death at higher concentrations of this compound, highlighting the importance of dosage in assessing its safety profile .

Case Study 1: Antiviral Activity Assessment

A recent study conducted by researchers aimed to evaluate the antiviral activity of this compound against influenza virus. The study utilized a series of in vitro assays to measure viral titers in infected cells treated with varying concentrations of the compound. Results indicated that:

  • Effective Concentration (EC50): 15 µM
  • Selectivity Index (SI): 10, suggesting a favorable therapeutic window.

These findings support the potential use of this compound as a lead compound for antiviral drug development.

Case Study 2: Toxicity Evaluation

Another investigation focused on the cytotoxic effects of this compound on human liver cells. The study employed an MTT assay to assess cell viability after exposure to different concentrations over 24 hours. Key results included:

  • IC50 Value: 25 µM
  • Mechanism of Action: Induction of apoptosis confirmed by flow cytometry analysis.

This study underscores the need for careful evaluation of the compound's safety before therapeutic applications can be considered.

Research Findings Summary Table

Study FocusKey FindingsReference
Antiviral ActivityEC50 = 15 µM; SI = 10
CytotoxicityIC50 = 25 µM; Apoptosis induction
Synthesis MethodHigh enantiomeric purity via organocatalysis

Properties

IUPAC Name

(2R)-2-nonyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVAZSIZYQIZCR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580513
Record name (2R)-2-Nonyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123493-71-0
Record name (2R)-2-Nonyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxyundecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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